molecular formula C17H18N4O5S2 B2893995 Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate CAS No. 1022891-22-0

Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate

Cat. No.: B2893995
CAS No.: 1022891-22-0
M. Wt: 422.47
InChI Key: OHUMBHOXPJNFRY-UHFFFAOYSA-N
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Description

Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate is a complex organic compound with a molecular formula of C17H18N4O5S2 and a molecular weight of 422.5 g/mol This compound is notable for its intricate structure, which includes multiple functional groups such as acetylamino, phenoxy, and thiophene moieties

Preparation Methods

The synthesis of Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s acetylamino and phenoxy groups are believed to play a crucial role in its biological activity by interacting with enzymes or receptors. The thiophene moiety may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Methyl 3-((((2-(4-(acetylamino)phenoxy)acetylamino)amino)thioxomethyl)amino)thiophene-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

methyl 3-[[[2-(4-acetamidophenoxy)acetyl]amino]carbamothioylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S2/c1-10(22)18-11-3-5-12(6-4-11)26-9-14(23)20-21-17(27)19-13-7-8-28-15(13)16(24)25-2/h3-8H,9H2,1-2H3,(H,18,22)(H,20,23)(H2,19,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUMBHOXPJNFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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